1-Chloro-6-(2-methoxyethoxy)isoquinoline
Description
1-Chloro-6-(2-methoxyethoxy)isoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 1-position and a 2-methoxyethoxy substituent at the 6-position. Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 253.68 g/mol. The compound is synthesized via Suzuki coupling reactions, as demonstrated by the synthesis of its structural analogue 2-Chloro-4-(6-(2-methoxyethoxy)isoquinolin-4-yl)phenol (yield: 55%) .
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-chloro-6-(2-methoxyethoxy)isoquinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-15-6-7-16-10-2-3-11-9(8-10)4-5-14-12(11)13/h2-5,8H,6-7H2,1H3 |
InChI Key |
VHTUDWKAUOWDHA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)C(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of 1-Chloro-6-(2-methoxyethoxy)isoquinoline with similar compounds:
Key Observations :
- Lipophilicity: The 2-methylpropyl group in 1-Chloro-6-(2-methylpropyl)isoquinoline significantly increases lipophilicity, favoring nonpolar interactions, whereas the 2-methoxyethoxy group balances hydrophilicity and lipophilicity .
- Synthetic Yields: Suzuki coupling for this compound derivatives achieves ~55% yield, comparable to other isoquinoline syntheses .
- Biological Activity: The 2-methoxyethoxy substituent may enhance ABCB1 modulation compared to methoxy groups, though less potent than third-generation modulators like tariquidar (isoquinoline derivative) .
Structural and Electronic Comparisons
- Electronic Effects : Methoxy and 2-methoxyethoxy groups donate electrons via resonance, stabilizing intermediates in reactions like nucleophilic substitution. Chlorine’s electron-withdrawing effect may direct reactivity at specific ring positions .
Research Findings and Implications
- Synthetic Feasibility : The 2-methoxyethoxy group can be introduced via etherification or coupling reactions, offering versatility in derivatization compared to alkyl or methoxy groups .
- Drug Design : Combining chlorine’s lipophilicity with 2-methoxyethoxy’s solubility may optimize pharmacokinetics for central nervous system (CNS) targets, though in vivo studies are needed .
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